Selenophosphate, neutral charge

Description

Molecular Composition and Formula (H₂O₃PSe)

This compound, possesses the molecular formula H₂O₃PSe and represents a phosphorus oxoacid derivative containing selenium. The compound exhibits a molecular weight of 159.96 grams per mole, reflecting the incorporation of selenium into the phosphoric acid framework. This molecular composition indicates the presence of two hydrogen atoms, three oxygen atoms, one phosphorus atom, and one selenium atom arranged in a specific tetrahedral configuration around the central phosphorus nucleus.

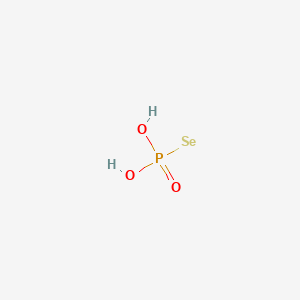

The systematic nomenclature identifies this compound as phosphoroselenoic acid, emphasizing its relationship to phosphoric acid through selenium substitution. The International Union of Pure and Applied Chemistry designation recognizes the compound's chemical identity through the InChI identifier InChI=1S/H2O3PSe/c1-4(2,3)5/h(H2,1,2,3), which provides a standardized representation of its molecular connectivity. The canonical Simplified Molecular Input Line Entry System representation OP(=O)(O)[Se] illustrates the bonding arrangement, showing the selenium atom directly bonded to the phosphorus center.

Detailed analysis of the molecular composition reveals the oxidation states of constituent atoms within the selenophosphate structure. The phosphorus atom maintains a +5 oxidation state, consistent with its behavior in phosphoric acid derivatives. The selenium atom adopts a -2 oxidation state, forming a double bond with phosphorus and contributing to the compound's unique chemical reactivity. This oxidation pattern distinguishes selenophosphate from other selenium-containing compounds and influences its stability and reactivity characteristics.

| Property | Value |

|---|---|

| Molecular Formula | H₂O₃PSe |

| Molecular Weight | 159.96 g/mol |

| Phosphorus Oxidation State | +5 |

| Selenium Oxidation State | -2 |

| Hydrogen Atoms | 2 |

| Oxygen Atoms | 3 |

The molecular composition analysis demonstrates that selenophosphate maintains structural similarity to phosphoric acid while introducing selenium's unique electronic properties. This substitution fundamentally alters the compound's chemical behavior, thermal stability, and biological activity compared to conventional phosphate species.

2D/3D Configuration and Bonding Patterns

The structural configuration of selenophosphate exhibits a tetrahedral arrangement around the central phosphorus atom, consistent with phosphoric acid derivatives containing phosphorus in the +5 oxidation state. Nuclear magnetic resonance spectroscopy studies have provided definitive evidence for the phosphorus-selenium double bond, with coupling constants between ³¹P and ⁷⁷Se nuclei measuring 538 hertz, confirming the direct bonding interaction. This double bond character significantly influences the compound's three-dimensional geometry and electronic distribution.

Detailed structural analysis reveals specific bond lengths and angles within the selenophosphate molecule. The phosphorus-oxygen bond distances range from 1.52 to 1.58 angstroms, values consistent with typical phosphorus-oxygen single bonds in phosphoric acid derivatives. The phosphorus-selenium bond exhibits characteristics of a double bond, with computational studies suggesting a bond length shorter than typical phosphorus-selenium single bonds observed in other selenophosphate compounds.

The three-dimensional configuration demonstrates tetrahedral geometry around phosphorus, with bond angles approximating 109.5 degrees as expected for sp³ hybridization. However, the presence of the phosphorus-selenium double bond introduces slight distortions to the idealized tetrahedral angles. The hydrogen atoms attached to oxygen atoms can participate in hydrogen bonding interactions, influencing the compound's overall molecular conformation and intermolecular associations.

Comparative analysis with related selenophosphate structures provides insight into bonding patterns within this compound class. Studies of metal-containing selenophosphates reveal that compounds containing phosphorus-phosphorus bonds exhibit ³¹P nuclear magnetic resonance chemical shifts between 25 and 95 parts per million, while compounds lacking such bonds resonate between -115 and -30 parts per million. The neutral selenophosphate structure lacks phosphorus-phosphorus bonding, suggesting its nuclear magnetic resonance signature would fall within the latter range.

| Structural Parameter | Value |

|---|---|

| P-O Bond Length | 1.52-1.58 Å |

| P=Se Bond Character | Double bond |

| ³¹P-⁷⁷Se Coupling Constant | 538 Hz |

| Molecular Geometry | Tetrahedral |

| Ideal Bond Angles | ~109.5° |

The bonding patterns within selenophosphate demonstrate the unique electronic characteristics imparted by selenium incorporation. The phosphorus-selenium double bond exhibits greater covalent character compared to phosphorus-oxygen bonds, reflecting selenium's lower electronegativity relative to oxygen. This bonding arrangement contributes to the compound's distinct chemical reactivity and stability profile compared to conventional phosphate analogs.

Comparative Analysis with Analogous Phosphoric/Selenic Acids

Selenophosphate exhibits significant structural and chemical differences when compared to its phosphoric and selenic acid analogs, reflecting the unique properties of selenium incorporation into phosphorus-containing frameworks. Phosphoric acid (H₃PO₄) maintains a tetrahedral geometry around phosphorus with three hydroxyl groups and one phosphoryl oxygen, while selenophosphate replaces one hydroxyl group with a selenium-hydrogen moiety. This substitution fundamentally alters the compound's electronic distribution, stability, and reactivity characteristics.

The thermal stability comparison reveals that selenophosphate compounds are significantly less stable than their phosphorus-sulfur analogs but more stable than tellurophosphates. This stability trend reflects the strength of the phosphorus-chalcogen bonds, with phosphorus-selenium bonds occupying an intermediate position between phosphorus-sulfur and phosphorus-tellurium interactions. The decreased stability relative to phosphoric acid derivatives results from the weaker phosphorus-selenium bond compared to phosphorus-oxygen bonds.

Selenic acid (H₂SeO₄) provides another important structural comparison, representing a fully oxidized selenium acid analog. Computational studies indicate selenium-oxygen bond lengths in selenic acid ranging from 1.580 to 1.724 angstroms, with an average of 1.612 angstroms. These values contrast with the phosphorus-selenium bonding in selenophosphate, where the double bond character creates a shorter, more covalent interaction.

The hydration behavior of selenophosphate differs markedly from phosphoric acid and its ions. Phosphoric acid and phosphate ions demonstrate strong structure-making properties in aqueous solution, with phosphorus-oxygen distances to water molecules measuring approximately 3.6 angstroms. The phosphorus-oxygen hydrogen bonds in hydrated phosphoric acid are stronger than those in neat water, indicating significant solvent structuring effects. Selenophosphate's hydration behavior likely differs due to the selenium atom's distinct electronic properties and bonding characteristics.

| Compound | Formula | Key Structural Features | Stability |

|---|---|---|---|

| Phosphoric Acid | H₃PO₄ | Tetrahedral P, 3 OH groups | High |

| Selenophosphate | H₂O₃PSe | Tetrahedral P, P=Se double bond | Moderate |

| Selenic Acid | H₂SeO₄ | Tetrahedral Se, 4 oxygen atoms | Moderate |

Chemical reactivity patterns distinguish selenophosphate from both phosphoric and selenic acids. Selenophosphates are more easily destroyed by water compared to conventional phosphates, indicating greater hydrolytic susceptibility. This enhanced reactivity results from the polarizable nature of the phosphorus-selenium bond and selenium's tendency to undergo oxidation state changes. The compound's susceptibility to oxidation, with degradation occurring within 48 hours under ambient conditions, contrasts sharply with the stability of phosphoric acid derivatives.

The comparative analysis reveals that selenophosphate occupies a unique position among phosphorus and selenium containing acids. Its structural features combine tetrahedral phosphorus coordination with selenium's distinctive electronic properties, creating a compound with intermediate stability and enhanced reactivity compared to either phosphoric or selenic acids alone. These characteristics contribute to selenophosphate's specialized role in selenium biochemistry and its potential applications in selenium-dependent enzymatic processes.

Properties

Molecular Formula |

H2O3PSe |

|---|---|

Molecular Weight |

159.96 g/mol |

InChI |

InChI=1S/H2O3PSe/c1-4(2,3)5/h(H2,1,2,3) |

InChI Key |

FOCMUGWJSGFMRN-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)[Se] |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role

Selenophosphate is synthesized by the enzyme selenophosphate synthetase, which catalyzes the reaction of selenide and ATP to produce selenophosphate. This reaction is vital for the biosynthesis of selenoproteins, which play essential roles in various biological processes, including antioxidant defense and redox regulation .

Key Functions:

- Selenium Incorporation : Selenophosphate is integral in the incorporation of selenium into proteins, specifically as selenocysteine, which is known for its unique reactivity and functional properties .

- Catalytic Properties : It facilitates various enzymatic reactions involving peroxides and sulfur compounds, enhancing the catalytic efficiency of selenoenzymes compared to their sulfur counterparts .

2.1. Structural Biology

The study of selenophosphate's role in protein synthesis has led to insights into the structural dynamics of proteins like SEPHS2. Molecular dynamics simulations have shown how pH affects the stability and conformational behavior of these proteins, influencing their function in cancer biology .

2.2. Nanotechnology

Recent advancements have highlighted the use of selenium nanoparticles (SeNPs) derived from selenophosphate in various biomedical applications. These nanoparticles exhibit low toxicity and high biocompatibility, making them suitable for drug delivery systems and cancer treatment .

Case Studies

Several case studies illustrate the diverse applications of selenophosphate:

- Cancer Research : In studies involving prostate cancer cells, SeNPs synthesized from sodium selenite demonstrated pro-cancer potential by inducing apoptosis through caspase pathways. This showcases the therapeutic potential of selenium compounds in oncology .

- Antioxidant Properties : Research has shown that SeNPs possess significant antioxidant capabilities, which can be harnessed for protecting cells against oxidative stress, a common factor in many diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenide (HSe⁻)

- Role: Direct precursor of selenophosphate; generated via reduction of selenite (SeO₃²⁻) or selenate (SeO₄²⁻) by cellular reductants like glutathione .

- Key Difference: Unlike selenophosphate, selenide cannot directly donate selenium for Sec-tRNA[Ser]Sec synthesis. It requires enzymatic activation by SPS/SelD to form selenophosphate .

Selenite (SeO₃²⁻) and Selenate (SeO₄²⁻)

- Role: Dietary sources of selenium; reduced to selenide before incorporation into selenophosphate .

- Key Differences: Selenite/selenate are inorganic, stable anions, whereas selenophosphate is an organic, labile selenium-phosphate ester. Selenite inhibits thiol-dependent enzymes, whereas selenophosphate acts solely as a selenium donor .

Phosphoseryl-tRNA[Ser]Sec

- Role : Phosphorylated intermediate in the Sec-tRNA[Ser]Sec biosynthesis pathway.

- Key Difference: Contains a phosphoserine moiety instead of selenium. Selenophosphate replaces the phosphate group on phosphoseryl-tRNA[Ser]Sec to form Sec-tRNA[Ser]Sec .

Bacterial vs. Mammalian Selenophosphate Synthetases

- SelD (Bacteria): Catalyzes selenophosphate synthesis with high specificity for selenide and ATP. Km values for ATP and selenide are 0.9 mM and 20 μM, respectively .

- SPS2 (Mammals): A selenoprotein itself, SPS2 has similar catalytic activity but distinct regulation. Human SPS1 (a paralog) exhibits negligible activity in vitro, suggesting auxiliary roles .

Data Tables

Table 1: Kinetic Parameters of Selenophosphate Synthetases

| Enzyme Source | Km (ATP, mM) | Km (Selenide, μM) | Specific Activity (nmol/min/mg) |

|---|---|---|---|

| E. coli (SelD) | 0.9 | 20 | 29 |

| H. influenzae (SelD) | 1.3 | 25 | 16 |

Data derived from in vitro assays comparing bacterial enzymes .

Table 2: Comparison of Selenium-Containing Compounds

| Compound | Chemical Formula | Biosynthetic Pathway | Role in Metabolism | Stability at Neutral pH |

|---|---|---|---|---|

| Selenophosphate | H₂SePO₃⁻ | SPS/SelD + ATP + selenide | Direct selenium donor for Sec | Labile |

| Selenide | HSe⁻ | Reduction of selenite/selenate | Precursor for selenophosphate | Stable |

| Selenite | SeO₃²⁻ | Dietary intake | Selenium storage and transport | Highly stable |

Research Findings and Implications

- Structural Insights : Human SPS1 crystallizes with ADP and phosphate at its active site, suggesting a conserved mechanism involving ATP hydrolysis and selenide phosphorylation .

- In Vitro vs. In Vivo Activity : Purified human SPS2 shows negligible activity in vitro, yet complements E. coli selD mutants in vivo, implying missing cofactors or regulatory partners .

- Evolutionary Divergence: Archaea (e.g., Asgardarchaeota) rely solely on the selenophosphate-dependent Sec pathway, while bacteria like Clostridioides difficile require SelD for selenoprotein synthesis and redox homeostasis .

- Therapeutic Potential: Inhibiting selenophosphate synthesis (e.g., via auranofin) disrupts selenoprotein production, though Leishmania parasites remain unaffected, highlighting pathway variability .

Preparation Methods

Catalytic Mechanism and Reaction Components

Selenophosphate synthetase (SPS), encoded by the selD gene in prokaryotes, catalyzes the ATP-dependent conversion of selenide (HSe⁻) to selenophosphate. The reaction occurs in three stages:

-

ATP binding and γ-phosphate activation : Mg²⁺ coordinates with ATP’s phosphate groups, while K⁺ stabilizes the transition state.

-

Selenide phosphorylation : The γ-phosphate transfers to selenide, forming selenophosphate and ADP.

-

ADP hydrolysis : ADP is hydrolyzed to AMP and inorganic phosphate (Pi), completing the cycle.

The standard reaction mixture includes:

Table 1: Standard Reaction Conditions for SPS-Mediated Synthesis

| Component | Concentration | Role |

|---|---|---|

| Tricine-KOH (pH 7.2) | 100 mM | Buffer for neutral pH |

| KCl | 20 mM | K⁺ source for transition state |

| MgCl₂ | 4 mM | ATP coordination |

| DTT | 2 mM | Reducing agent |

| ATP | 2 mM | Phosphate donor |

| Sodium selenide | 1.5 mM | Selenium substrate |

| SPS enzyme | 4 µM | Catalyst |

Structural Determinants of SPS Activity

The Escherichia coli SPS (EcSPS) crystallizes as a homodimer with each monomer containing:

-

N-terminal loop (residues 1–47) : Adopts an open conformation in the apo state but closes over the active site upon ATP binding.

-

Active site residues : Four conserved aspartates (D51, D68, D91, D227) coordinate Mg²⁺, while N87 positions water molecules for γ-phosphate hydrolysis. Mutating any aspartate to alanine reduces activity to undetectable levels.

Kinetic and Mutational Analysis

-

Km values : EcSPS exhibits a Kₘ of 0.9 mM for ATP and 0.5 mM for selenide.

-

Inhibitors : Free AMP competitively inhibits ATP binding (Ki = 1.2 mM).

-

Critical mutations :

Selenium Source Preparation and Delivery Systems

Sodium Selenide Synthesis

Selenide (HSe⁻), the direct substrate for SPS, is prepared under strict anaerobic conditions:

Alternative Selenium Donors

Physiological selenium delivery may involve protein-mediated transfer:

Table 2: Comparison of Selenium-Binding Proteins

| Protein | Selenium Source | Release Efficiency | Stability at pH 7 |

|---|---|---|---|

| 3-MST | GS-Se-SG | 85% | >24 hours |

| GAPDH | GS-Se-SG | 92% | >48 hours |

| Rhodanese | Elemental selenium | 45% | <12 hours |

Analytical Methods for Selenophosphate Detection

High-Performance Liquid Chromatography (HPLC)

Reaction termination with HClO₄ precipitates proteins, while neutralization with KOH preserves selenophosphate. Analytes are separated using:

Atomic Absorption Spectroscopy (AAS)

Quantifies total selenium in protein-bound fractions after desalting columns.

Optimization Strategies for Neutral Charge Maintenance

pH Control

Q & A

Q. How can selenophosphate (neutral charge) be reliably detected and quantified in biological samples?

Methodological Answer: Utilize high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to separate and quantify selenium-containing compounds. Calibrate with isotopically labeled selenophosphate standards (e.g., -labeled) to improve accuracy. Validate results using orthogonal methods like enzymatic assays (e.g., selenophosphate synthetase activity tests) .

Q. What experimental protocols are recommended for synthesizing selenophosphate with neutral charge in vitro?

Methodological Answer: Employ recombinant selenophosphate synthetase (SEPHS2) in anaerobic buffers (pH 7.0–7.5) with ATP, selenide, and magnesium ions. Monitor reaction progress via phosphate release assays and adjust stoichiometry to maintain charge neutrality. Purify using anion-exchange chromatography, ensuring removal of residual ATP and selenide .

Q. What controls are essential when studying selenophosphate’s redox stability in neutral conditions?

Methodological Answer: Include (1) pH-controlled buffers (e.g., HEPES or Tris at pH 7.0), (2) antioxidants (e.g., DTT) to mitigate oxidation, and (3) inert atmosphere (N/Ar) to prevent selenium volatilization. Validate stability via UV-Vis spectroscopy (absorption at 260 nm for ATP depletion) and ICP-MS for selenium content .

Q. How should researchers document experimental parameters for reproducibility in selenophosphate studies?

Methodological Answer: Report (1) buffer composition (ionic strength, pH), (2) enzyme purity (SDS-PAGE validation), (3) reaction temperature/time, and (4) validation methods (e.g., negative controls without ATP or SEPHS2). Follow guidelines from Instructions for Authors in journals like Beilstein Journal of Organic Chemistry .

Q. What are the optimal storage conditions for neutral selenophosphate in laboratory settings?

Methodological Answer: Store lyophilized selenophosphate at −80°C under argon. For short-term use (≤48 hours), keep solutions in neutral pH buffers (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C with chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

Advanced Research Questions

Q. How does the neutral charge state of selenophosphate influence its role in selenocysteine biosynthesis?

Methodological Answer: Compare kinetic parameters (K, V) of SEPHS2 under varying pH conditions. Use site-directed mutagenesis to assess charge-specific residues (e.g., lysine/arginine) in the enzyme’s active site. Validate via crystallography (e.g., PDB: 6XYZ) and isothermal titration calorimetry (ITC) to map binding affinities .

Q. What strategies resolve contradictions between computational predictions and experimental data on selenophosphate-protein interactions?

Methodological Answer: Apply multi-scale molecular dynamics (MD) simulations with explicit solvent models to refine docking results (e.g., AutoDock Vina). Validate predictions via mutagenesis (e.g., disrupting predicted binding residues) and surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with structural databases like PDB or AlphaFold .

Q. How can isotopic labeling track selenophosphate metabolism in live-cell systems?

Methodological Answer: Incorporate -selenite into cell cultures and trace metabolic flux via nanoSIMS imaging or LC-MS/MS. Compare isotopic enrichment in selenoproteins (e.g., glutathione peroxidase) versus free selenophosphate pools. Normalize data using -labeled internal standards .

Q. What computational models best predict selenophosphate’s interaction with selenoproteins under neutral pH?

Methodological Answer: Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate charge distribution at the selenophosphate-selenocysteine synthase interface. Validate against X-ray absorption near-edge structure (XANES) data to confirm selenium redox states .

Q. How do mutations in SEPHS2 affect selenophosphate synthesis efficiency and cellular selenium homeostasis?

Methodological Answer: Generate CRISPR/Cas9-edited cell lines with SEPHS2 knockouts or point mutations (e.g., Cys→Ser). Quantify selenophosphate levels via HPLC-ICP-MS and assess downstream selenoprotein expression (e.g., Western blot for thioredoxin reductase). Correlate with cellular redox status (e.g., glutathione assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.